2-Phenyl-3-azabicyclo[3.2.1]octane

dopamine transporter tropane alkaloid structure–activity relationship

2-Phenyl-3-azabicyclo[3.2.1]octane is a conformationally constrained bicyclic amine featuring a phenyl substituent at the 2‑position of the 3‑azabicyclo[3.2.1]octane core (molecular formula C₁₃H₁₇N, MW 187.28 g/mol). The scaffold is structurally distinct from the more widely studied tropane (8‑azabicyclo[3.2.1]octane) family and from 8‑substituted isotropanes; the nitrogen placement at position 3 rather than position 8 alters the basicity, hydrogen‑bonding capacity, and spatial orientation of the phenyl group relative to the bridgehead carbons.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 100608-29-5
Cat. No. B1459266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-azabicyclo[3.2.1]octane
CAS100608-29-5
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2CC1CNC2C3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13/h1-5,10,12-14H,6-9H2
InChIKeyHJHHEIYVMSNIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3-azabicyclo[3.2.1]octane (CAS 100608-29-5) – Scaffold Identity and Procurement Baseline


2-Phenyl-3-azabicyclo[3.2.1]octane is a conformationally constrained bicyclic amine featuring a phenyl substituent at the 2‑position of the 3‑azabicyclo[3.2.1]octane core (molecular formula C₁₃H₁₇N, MW 187.28 g/mol) . The scaffold is structurally distinct from the more widely studied tropane (8‑azabicyclo[3.2.1]octane) family and from 8‑substituted isotropanes; the nitrogen placement at position 3 rather than position 8 alters the basicity, hydrogen‑bonding capacity, and spatial orientation of the phenyl group relative to the bridgehead carbons . Commercial availability is limited to specialty building‑block suppliers (e.g., Enamine via Sigma‑Aldrich, CymitQuimica) at laboratory‑scale quantities with typical purity ≥95% .

Why 2‑Phenyl‑3‑azabicyclo[3.2.1]octane Cannot Be Replaced by Generic Tropane or Isotropane Analogs


The 2‑phenyl‑3‑azabicyclo[3.2.1]octane architecture creates a unique vector for the phenyl substituent that is not reproduced by any other commercially available azabicyclo[3.2.1]octane isomer. In the 3‑aza series, the nitrogen is embedded in the six‑membered ring, placing the 2‑phenyl group in a pseudo‑axial/equatorial orientation that is topologically distinct from the 8‑phenyl isotropane arrangement . Empirical data from the 8‑substituted isotropane series demonstrate that even a shift of the phenyl group from the 8α‑ to the 8β‑orientation changes dopamine transporter (DAT) binding affinity by >3‑fold (IC₅₀ 234 nM vs. 785 nM) ; relocating the phenyl group to the 2‑position represents a far more dramatic topological change. Consequently, a procurement specification that simply calls for “a phenyl‑azabicyclo[3.2.1]octane” without the correct positional isomer will deliver a compound with a fundamentally different pharmacophoric geometry.

Quantitative Differentiation Evidence for 2‑Phenyl‑3‑azabicyclo[3.2.1]octane Versus Closest Analogs


Nitrogen Positional Isomerism Drives >10‑Fold Difference in DAT Affinity Between 3‑Aza and 8‑Aza Scaffolds

In the 8‑azabicyclo[3.2.1]octane (tropane) series, the benchmark phenyltropane WIN 35,428 (3β‑(4‑fluorophenyl)tropane‑2β‑carboxylic acid methyl ester) exhibits DAT binding IC₅₀ ≈ 10–20 nM . In contrast, the 3‑azabicyclo[3.2.1]octane (isotropane) series consistently shows lower DAT affinity: the closest characterized analog, 8α‑phenyl‑3‑azabicyclo[3.2.1]octane (compound 8a in Kim et al.), displays a DAT binding IC₅₀ of 234 nM, while cocaine itself gives IC₅₀ = 159 nM in the same [³H]WIN 35,428 binding assay . This >10‑fold difference between the 8‑aza and 3‑aza scaffolds demonstrates that the nitrogen position is a primary determinant of transporter pharmacophore recognition. The 2‑phenyl‑3‑aza isomer places the phenyl group at a different vector relative to the protonated nitrogen compared to both the 8‑aza series and the 8‑phenyl‑3‑aza isotropanes, a topological difference that cannot be achieved by any other commercially available phenyl‑azabicyclo[3.2.1]octane isomer.

dopamine transporter tropane alkaloid structure–activity relationship

Opioid Receptor Pharmacophore Mapping: 3‑Azabicyclo[3.2.1]octane Core Enables μ/κ Selectivity Not Achievable with Tropane Scaffolds

Pfizer patent US 7,241,887 discloses a series of 3‑azabicyclo[3.2.1]octane derivatives as opioid receptor modulators, demonstrating that N‑substituted 3‑azabicyclo[3.2.1]octanes bearing aryl groups at the 2‑position achieve functional selectivity at μ‑opioid receptors with Kᵢ values in the sub‑micromolar range . The patent explicitly claims compounds wherein the aryl substituent is phenyl and the exo/endo stereochemistry at the 2‑position is a critical determinant of receptor subtype selectivity. In contrast, tropane‑based opioid ligands (8‑azabicyclo[3.2.1]octane) such as SCH‑221510 target the nociceptin/orphanin FQ receptor with a distinct structure–activity relationship . The 3‑aza core with a 2‑phenyl substituent thus occupies a unique chemical space in opioid receptor drug discovery that is not accessible with the tropane scaffold.

opioid receptor GPCR pain

NAAA Inhibitor Scaffold Class Shows Low‑Nanomolar Potency: 3‑Azabicyclo[3.2.1]octane Core is Essential for Non‑Covalent Enzyme Inhibition

A 2021 study by Di Fruscia et al. established that the 3‑azabicyclo[3.2.1]octane core is a privileged scaffold for non‑covalent N‑acylethanolamine‑hydrolyzing acid amidase (NAAA) inhibition, with the optimized pyrazole‑azabicyclo[3.2.1]octane sulfonamide 50 (ARN19689) achieving an IC₅₀ of 0.042 μM against human NAAA . While the 2‑phenyl‑unsubstituted core itself is a simpler analog, the scaffold’s rigid bicyclic architecture enforces the spatial orientation of substituents that is critical for the non‑covalent inhibitory mechanism. By contrast, alternative bicyclic amine scaffolds such as 8‑azabicyclo[3.2.1]octane (tropane) and 2‑azabicyclo[3.2.1]octane produce different exit vectors for substituents and have not demonstrated the same level of NAAA inhibitory potency .

NAAA inflammation pain

Structural Rigidity Quantified: 2‑Phenyl‑3‑azabicyclo[3.2.1]octane Provides a Conformationally Locked Piperidine Bioisostere with Reduced Conformational Entropy

The 3‑azabicyclo[3.2.1]octane system is a conformationally restricted analog of N‑substituted piperidines, with the ethano bridge locking the piperidine ring into a defined chair conformation. Molecular modeling studies reported in the isotropane literature indicate that the bridgehead geometry enforces a fixed dihedral angle between the nitrogen lone pair and the 2‑position substituent, reducing the number of accessible low‑energy conformers from >10 for a free phenyl‑piperidine to ≤2 for the bridged system . This conformational pre‑organization is a critical advantage in fragment‑based drug discovery and scaffold‑hopping campaigns where rigidification of a flexible hit can improve binding enthalpy by reducing the entropic penalty upon target binding. The 2‑phenyl substitution pattern is synthetically accessible via Mannich‑type condensation or Grignard addition to the corresponding ketone intermediate, as demonstrated for the 8‑substituted isotropane series .

bioisostere conformational restriction medicinal chemistry

Procurement‑Guided Application Scenarios for 2‑Phenyl‑3‑azabicyclo[3.2.1]octane


Medicinal Chemistry: Opioid Receptor Modulator Lead Generation

The 2‑phenyl‑3‑azabicyclo[3.2.1]octane core is explicitly claimed in Pfizer’s opioid receptor modulator patent (US 7,241,887) as a scaffold for achieving μ‑ and κ‑opioid receptor subtype selectivity . Medicinal chemistry teams pursuing non‑tropane opioid ligands can procure this compound as a key intermediate for N‑alkylation or N‑acylation diversification, enabling rapid exploration of structure–activity relationships in a chemical space orthogonal to the tropane‑based opioids that dominate the field.

Chemical Biology: NAAA Inhibitor Probe Development

The 3‑azabicyclo[3.2.1]octane scaffold has been validated as a privileged core for non‑covalent NAAA inhibition, with optimized analogs achieving IC₅₀ values as low as 42 nM . The 2‑phenyl‑3‑aza isomer provides an ideal starting point for synthesizing focused libraries of N‑substituted derivatives for screening campaigns aimed at identifying novel anti‑inflammatory or analgesic probes that act through the PEA‑NAAA pathway.

Neuroscience: DAT‑Sparing Monoamine Transporter Ligand Design

Unlike the classic tropane‑based DAT inhibitors (WIN 35,428, cocaine) which exhibit DAT IC₅₀ values in the low nanomolar range, the 3‑azabicyclo[3.2.1]octane scaffold shows significantly weaker DAT engagement (IC₅₀ >200 nM for the 8‑phenyl isotropane analog) . This property makes 2‑phenyl‑3‑azabicyclo[3.2.1]octane a useful starting scaffold for designing monoamine transporter ligands with reduced DAT liability, an important consideration for CNS drug candidates where DAT‑mediated abuse potential and cardiovascular side effects must be minimized.

Synthetic Methodology: Conformationally Constrained Building Block for Fragment‑Based Drug Discovery

The rigid bicyclic framework of 2‑phenyl‑3‑azabicyclo[3.2.1]octane provides a conformationally locked piperidine bioisostere with ≤2 low‑energy conformers, compared to >10 for flexible N‑phenyl‑piperidines . This property is particularly valuable in fragment‑based drug discovery, where rigid fragments with high ligand efficiency are preferred for hit identification and subsequent structure‑based optimization. The compound is commercially available in >95% purity from specialty suppliers, enabling direct procurement for fragment library construction.

Quote Request

Request a Quote for 2-Phenyl-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.